![molecular formula C7H8N4S B1629196 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine CAS No. 109879-87-0](/img/structure/B1629196.png)
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
Overview
Description
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound with the molecular formula C7H8N4S and a molecular weight of 180.23 g/mol . This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate inflammatory pathways by inhibiting the expression of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .
Comparison with Similar Compounds
Similar Compounds
- 6-Ethylthieno[3,2-d]pyrimidine-2,4-diamine
- 6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine
- 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Uniqueness
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Compared to its analogs, it may exhibit enhanced potency or selectivity towards certain biological targets, making it a valuable compound for further research and development .
Biological Activity
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with a methyl group at the 6-position and amino groups at the 2 and 4 positions. Its molecular formula is , and it exhibits unique properties due to its specific substitution pattern.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:
- Dihydrofolate Reductase Inhibition : This compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in rapidly dividing cancer cells .
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at different phases depending on the cancer cell line. For instance, in MDA-MB-231 breast cancer cells, G2 phase arrest was observed, while MCF-7 cells experienced G1 phase arrest .
Anti-Cancer Activity
Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines:
- In Vitro Studies : The compound showed cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values indicating effective inhibition of cell growth. For example, one study reported an IC50 of 13.42 µg/mL for MCF-7 cells .
Cell Line | IC50 (µg/mL) | IC50 (µM) |
---|---|---|
MCF-7 | 13.42 | 0.045 |
MDA-MB-231 | 52.56 | 0.16 |
MCF-10A (normal) | >100 | - |
Anti-Inflammatory Properties
Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases . Its structural analogs have shown promise in modulating inflammatory pathways.
Comparative Analysis with Similar Compounds
This compound can be compared with other thieno[3,2-d]pyrimidines to highlight its unique pharmacological profile:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
6-Ethylthieno[3,2-d]pyrimidine-2,4-diamine | Ethyl group at the 6-position | Different potency in kinase inhibition |
6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine | Phenyl group at the 6-position | More potent in certain kinase pathways |
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine | Pentan-2-YL substituent at N4 | Potential for broader therapeutic applications |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity in Breast Cancer Models : A comprehensive study assessed various thienopyrimidines' effects on breast cancer cell lines. The results indicated that modifications in the thienopyrimidine structure significantly impacted their cytotoxicity and selectivity towards cancerous versus normal cells .
- Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with specific targets within cancer cells. These studies suggest a strong binding affinity towards enzymes involved in tumor metabolism .
Properties
IUPAC Name |
6-methylthieno[3,2-d]pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3,(H4,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVNIPTHNFYMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618198 | |
Record name | 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109879-87-0 | |
Record name | 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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